4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLCXBACHXCFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-Dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by experimental data and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H20FNO2S
- Molecular Weight : 333.42 g/mol
- CAS Number : 1706000-10-3
This compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the dimethylfuran carbonyl group and a fluorophenyl substituent contributes to its unique reactivity and potential pharmacological properties.
The biological activity of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, enzyme inhibition can lead to the disruption of cancer cell proliferation by interfering with metabolic processes essential for tumor growth.
- Receptor Modulation : The thiazepane structure may interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane exhibit cytotoxic effects against various cancer cell lines. For example:
- Case Study 1 : A study on related thiazepane derivatives demonstrated significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The mechanism was attributed to tubulin polymerization inhibition, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound's potential antimicrobial activity is also noteworthy. Thiazepane derivatives have been investigated for their ability to inhibit bacterial growth:
- Case Study 2 : Research on thiazepane compounds showed effective inhibition against Gram-positive bacteria, suggesting a possible application in developing new antibiotics.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (CAS 1706059-14-4)
- Key Differences: Carbonyl Substituent: Replaces the dimethylfuran with a benzodioxole group (2H-1,3-benzodioxole-5-carbonyl). Aromatic Ring: Features a 2,5-difluorophenyl group instead of 2-fluorophenyl, introducing an additional fluorine atom that may increase lipophilicity and metabolic stability .
7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane (CAS 1798529-19-7)
- Key Differences :
- Position 4 Group : Substitutes the carbonyl with a sulfonyl group linked to a trifluoropropyl chain. Sulfonyl groups are stronger electron-withdrawing groups, which could influence reactivity and solubility.
- Aromatic Ring : Contains a 2-chlorophenyl group instead of 2-fluorophenyl. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may affect steric interactions and pharmacokinetics .
Comparison with Related Diazepine Derivatives
Ziprasidone Hydrochloride (CAS 33754-49-3)
- Structural Differences :
- Core Structure : Ziprasidone is a pyrazolo[3,4-e][1,4]diazepin-7(1H)-one derivative, differing from the thiazepane ring in both heteroatom placement (N vs. S) and ring size.
- Substituents : Includes a 2-fluorophenyl group and methyl substituents, but lacks the furan or benzodioxole moieties. Its pharmacological profile as an antipsychotic highlights the importance of fluorophenyl groups in CNS drug design .
Data Table: Structural and Functional Comparison
Discussion of Structural Impact on Properties
- The sulfonyl group in CAS 1798529-19-7 is electron-withdrawing, which may enhance solubility but reduce membrane permeability.
- Lipophilicity and Bioavailability: Fluorine atoms in the 2-fluorophenyl group (target compound) improve metabolic stability and blood-brain barrier penetration compared to chlorine in the chlorophenyl analogue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
